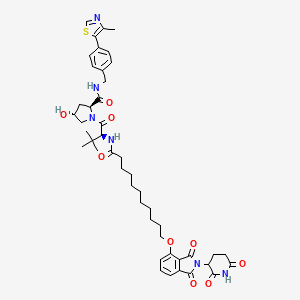

ZXH-4-130

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H58N6O9S |

|---|---|

Molecular Weight |

871.1 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H58N6O9S/c1-28-39(62-27-48-28)30-19-17-29(18-20-30)25-47-41(56)34-24-31(53)26-51(34)45(60)40(46(2,3)4)49-36(54)16-11-9-7-5-6-8-10-12-23-61-35-15-13-14-32-38(35)44(59)52(43(32)58)33-21-22-37(55)50-42(33)57/h13-15,17-20,27,31,33-34,40,53H,5-12,16,21-26H2,1-4H3,(H,47,56)(H,49,54)(H,50,55,57)/t31-,33?,34+,40-/m1/s1 |

InChI Key |

CZQHTMJBCZCOMW-ZALOBHIXSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of ZXH-4-130

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZXH-4-130 is a highly potent and selective heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the Cereblon (CRBN) protein. As a CRBN-VHL compound, this compound functions by inducing proximity between CRBN and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN. This targeted degradation of CRBN serves as a valuable tool for studying CRBN biology and for developing novel therapeutic strategies. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: Targeted CRBN Degradation

This compound is a chemical probe that induces the degradation of CRBN.[1][2][3] It is a hetero-PROTAC, meaning it consists of three key components: a ligand that binds to the target protein (CRBN), a ligand that recruits an E3 ubiquitin ligase (VHL), and a linker that connects these two ligands.[1][3]

The mechanism of action unfolds as follows:

-

Ternary Complex Formation: this compound simultaneously binds to CRBN and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: The VHL E3 ligase, now in proximity to CRBN, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to CRBN.

-

Proteasomal Degradation: The polyubiquitinated CRBN is recognized and targeted by the 26S proteasome, which leads to its degradation.

This targeted degradation of CRBN by this compound has been demonstrated to be highly efficient and selective across multiple cell lines.[4]

Quantitative Data

The potency of this compound in inducing CRBN degradation has been quantified in various cell lines. The following table summarizes the available data on its degradation efficiency.

| Cell Line | Concentration | Percent Degradation | Reference |

| MM1.S | 10 nM | ~80% | [3] |

Further quantitative data regarding DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values across a panel of cell lines including Kelly, SK-N-DZ, HEK293T, and MOLT-4 are pending public release of the full dataset from the primary literature.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Western Blotting for CRBN Degradation

This protocol is for assessing the dose-dependent degradation of CRBN in cultured cells.

Materials:

-

Cell line of interest (e.g., MM1.S)

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-CRBN, anti-Vinculin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere and grow to 70-80% confluency. Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer proteins to a membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary anti-CRBN antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate with ECL substrate and visualize using a chemiluminescence imaging system.

-

-

Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., Vinculin) to ensure equal protein loading.

-

Data Analysis: Quantify band intensities to determine the percentage of CRBN degradation relative to the vehicle control.

Quantitative Proteomics for Selectivity Profiling

This protocol provides a general workflow for assessing the proteome-wide selectivity of this compound using tandem mass tag (TMT)-based quantitative proteomics.

Materials:

-

Cell line of interest

-

This compound

-

DMSO

-

Lysis buffer (e.g., 8 M urea in 100 mM TEAB)

-

DTT and iodoacetamide

-

Trypsin

-

TMT labeling reagents

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Sample Preparation: Treat cells with this compound or DMSO. Lyse cells, reduce, alkylate, and digest proteins with trypsin.

-

TMT Labeling: Label the resulting peptides from each condition with the appropriate TMT reagent.

-

Peptide Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase HPLC.

-

LC-MS/MS Analysis: Analyze the fractionated peptides by LC-MS/MS.

-

Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment. The results are typically visualized using a volcano plot.

GSPT1 Degradation Rescue Assay

This assay demonstrates that this compound-mediated degradation of CRBN can prevent the degradation of other proteins that are dependent on CRBN for their degradation by other molecules.

Materials:

-

MM1.S cells

-

This compound

-

CC-885 (a GSPT1 degrader)

-

Western blot reagents (as described above)

-

Primary antibody: anti-GSPT1

Procedure:

-

Pre-treatment: Treat MM1.S cells with 50 nM this compound for 2 hours to induce CRBN degradation.[1]

-

Co-treatment: Add CC-885 (at a concentration known to induce GSPT1 degradation) to the pre-treated cells and incubate for an additional 4 hours.[1]

-

Western Blot Analysis: Lyse the cells and perform a western blot as described above, probing for GSPT1 and a loading control.

-

Analysis: Compare the levels of GSPT1 in cells treated with CC-885 alone versus cells pre-treated with this compound before CC-885 addition. A rescue of GSPT1 degradation in the pre-treated cells indicates that this compound effectively degraded CRBN, making it unavailable for CC-885 to induce GSPT1 degradation.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound and its functional consequences can be visualized through the following diagrams.

References

ZXH-4-130: A Technical Guide to a Selective Cereblon (CRBN) Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZXH-4-130, a potent and highly selective degrader of the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). As a heterobifunctional proteolysis-targeting chimera (PROTAC), this compound utilizes a von Hippel-Lindau (VHL) E3 ligase ligand to induce the targeted degradation of CRBN. This document details the mechanism of action, quantitative degradation data, selectivity profile, and key experimental protocols for the characterization and application of this compound as a chemical probe for studying CRBN biology. All data presented is derived from the primary literature, principally the work of Powell et al. in RSC Medicinal Chemistry, 2021.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality and a valuable research tool. By co-opting the cell's natural protein disposal machinery, PROTACs can selectively eliminate target proteins. This compound is a hetero-PROTAC that recruits CRBN to the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CRBN itself.[1] This selective "knockdown" of CRBN allows for the investigation of its biological functions and its role in the mechanism of action of immunomodulatory drugs (IMiDs) and other CRBN-dependent degraders.

Mechanism of Action

This compound is comprised of a CRBN-binding moiety, a VHL-binding moiety, and a flexible linker. This tripartite structure enables the formation of a ternary complex between CRBN and the VHL E3 ligase. Once this complex is formed, VHL-mediated polyubiquitination of CRBN occurs, marking it for degradation by the 26S proteasome.

Quantitative Data

The efficacy and selectivity of this compound have been characterized across multiple cell lines using quantitative proteomics and western blotting.

CRBN Degradation: Quantitative Proteomics

This compound demonstrates potent and selective degradation of CRBN across a panel of five cell lines. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values were determined by quantitative proteomics.

| Cell Line | DC50 (nM) | Dmax (%) |

| MM1.S | < 10 | > 95 |

| Kelly | < 50 | > 90 |

| SK-N-DZ | < 50 | > 90 |

| HEK293T | < 50 | > 90 |

| MOLT-4 | < 50 | > 90 |

| Table 1: CRBN Degradation by this compound as Measured by Quantitative Proteomics. |

CRBN Degradation: Western Blot Analysis

Western blot analysis confirms the potent degradation of CRBN by this compound in a dose-dependent manner in MM1.S cells.

| Concentration (nM) | % CRBN Remaining (relative to DMSO) |

| 1 | ~80 |

| 10 | ~20 |

| 100 | < 10 |

| 1000 | < 10 |

| Table 2: Dose-Dependent Degradation of CRBN by this compound in MM1.S Cells (4-hour treatment). |

Functional Rescue Experiments

Pre-treatment with this compound effectively prevents the degradation of known CRBN neosubstrates and mitigates the cytotoxic effects of IMiDs, demonstrating its utility as a chemical tool for studying CRBN-dependent processes.

| Experiment | Condition | Outcome |

| GSPT1 Degradation Rescue | Pre-treatment with 50 nM this compound for 2h, followed by 4h treatment with CC-885. | Rescued GSPT1 degradation.[2] |

| CDK9 Degradation Rescue | Pre-treatment with 100 nM this compound for 2h, followed by 6h treatment with THAL-SNS-032. | Partially prevented CDK9 degradation.[2] |

| Pomalidomide Cytotoxicity Prevention | Pre-treatment with 100 nM this compound for 2h, followed by 96h treatment with 1 µM Pomalidomide. | Significantly prevented Pomalidomide-induced cytotoxicity.[2] |

| Table 3: Functional Rescue Experiments Demonstrating the Efficacy of this compound in Blocking CRBN-Mediated Effects. |

Experimental Protocols

The following protocols are based on the methodologies described by Powell et al., 2021.

Cell Culture and Treatment

-

Cell Lines: MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cells are maintained in their respective recommended culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Compound Preparation: A stock solution of this compound is prepared in DMSO. Serial dilutions are made in the appropriate cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO) is prepared at the same final concentration as the highest concentration of this compound.

-

Treatment: The culture medium is replaced with the medium containing the appropriate concentrations of this compound or DMSO.

-

Incubation: Cells are incubated for the specified time points (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

Harvesting: After incubation, cells are harvested for subsequent analysis (e.g., proteomics or western blotting).

Western Blot Analysis

-

Cell Lysis:

-

Wash harvested cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations across all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (typically 20-30 µg) onto an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CRBN overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the CRBN signal to a loading control (e.g., β-actin or vinculin).

-

Quantitative Proteomics

References

The Biological Functions of Cereblon Targeted by ZXH-4-130: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cereblon (CRBN) is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^), a key component of the ubiquitin-proteasome system.[1] This complex plays a crucial role in regulating a variety of cellular processes, including protein homeostasis, cell cycle control, and developmental pathways, by targeting specific proteins for degradation.[1][2] The modulation of CRBN activity has emerged as a promising therapeutic strategy, particularly in the context of targeted protein degradation.[1] ZXH-4-130 is a potent and selective degrader of CRBN, functioning as a heterobifunctional Proteolysis Targeting Chimera (PROTAC).[3][4] This molecule links CRBN to the von Hippel-Lindau (VHL) E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN itself.[3][4] This technical guide provides a comprehensive overview of the biological functions of Cereblon that are targeted by this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of the underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in targeting Cereblon.

| Parameter | Cell Line | Value | Reference |

| CRBN Degradation | MM1.S | Induces ~80% degradation at 10 nM | [5] |

| CRBN Degradation | MM1.S | Nearly complete degradation at 100 nM | [3] |

| GSPT1 Degradation Rescue | MM1.S | Pre-treatment with 50 nM rescues GSPT1 degradation induced by CC-885 | [3] |

| Pomalidomide Cytotoxicity Prevention | MM1.S | Pre-treatment with 100 nM prevents pomalidomide (1 µM) induced cytotoxicity | [3] |

| CDK9 Degradation (rescued by CRBN degradation) | MM1.S | Pre-treatment with 100 nM partially prevents THAL-SNS-032-induced CDK9 degradation | [3] |

Table 1: In Vitro Activity of this compound

| Cell Line | CRBN Degradation with this compound (50 nM for 6h) | Selectivity | Reference |

| MM1.S | Significant degradation | Highly selective for CRBN | [6] |

| Kelly | Significant degradation | Highly selective for CRBN | [6] |

| SK-N-DZ | Significant degradation | Highly selective for CRBN | [6] |

| HEK293T | Significant degradation | Highly selective for CRBN | [6] |

| MOLT-4 | Significant degradation | Highly selective for CRBN | [6] |

Table 2: Proteomic Analysis of this compound Specificity

Experimental Protocols

Western Blot Analysis of CRBN Degradation

This protocol is adapted from standard western blotting procedures and is tailored for assessing the degradation of CRBN in response to this compound treatment.

Materials:

-

Cell lines (e.g., MM1.S, HEK293T)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Rabbit anti-CRBN antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2, 4, 6, 8, 16, 24 hours).

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CRBN antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control, such as vinculin or GAPDH, to ensure equal protein loading.

Cell Viability Assay for Pomalidomide Rescue

This protocol is designed to assess the ability of this compound to rescue cells from pomalidomide-induced cytotoxicity by degrading CRBN.

Materials:

-

MM1.S cells

-

This compound

-

Pomalidomide

-

Cell culture medium

-

96-well plates

-

MTT reagent (or other cell viability reagent like CellTiter-Glo)

-

Solubilization buffer (for MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed MM1.S cells in a 96-well plate at a suitable density.

-

Pre-treatment with this compound: Treat the cells with 100 nM this compound for 2 hours.

-

Pomalidomide Treatment: Add 1 µM pomalidomide to the pre-treated cells and incubate for 96 hours. Include control wells with no treatment, this compound alone, and pomalidomide alone.

-

Cell Viability Measurement (MTT Assay):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Quantitative Proteomics Workflow

This protocol outlines a general workflow for the quantitative proteomic analysis to confirm the selectivity of this compound for CRBN.

Materials:

-

Cell lines

-

This compound

-

Lysis buffer (e.g., urea-based)

-

DTT and iodoacetamide

-

Trypsin

-

Tandem Mass Tag (TMT) reagents (optional, for multiplexing)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Treat cells with 50 nM this compound or DMSO (vehicle control) for 6 hours. Harvest and lyse the cells.

-

Protein Digestion: Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin.

-

Peptide Labeling (Optional): Label the peptides from different treatment groups with TMT reagents for multiplexed analysis.

-

LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution LC-MS/MS system.

-

Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the this compound treated samples compared to the control.

Mandatory Visualization

Caption: The CRL4-CRBN E3 ubiquitin ligase complex and ubiquitination pathway.

Caption: Mechanism of action of this compound in inducing CRBN degradation.

Caption: A generalized experimental workflow for studying this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of Cereblon. Its high potency and selectivity in inducing CRBN degradation allow for the elucidation of CRBN-dependent cellular processes. The data and protocols presented in this guide provide a framework for researchers to investigate the downstream consequences of CRBN degradation and to explore the therapeutic potential of targeting this E3 ligase. The ability of this compound to prevent the cytotoxic effects of CRBN-modulating drugs like pomalidomide highlights its utility in dissecting the complex biology of these agents and in developing novel therapeutic strategies. Further research utilizing tools like this compound will continue to unravel the multifaceted roles of Cereblon in health and disease.

References

- 1. Selective degradation-inducing probes for studying cereblon (CRBN) biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. chempro-innovations.com [chempro-innovations.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Role of ZXH-4-130 in the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZXH-4-130 is a potent and selective small molecule that plays a significant role in the ubiquitin-proteasome system (UPS). It functions as a hetero-PROTAC (Proteolysis Targeting Chimera), a class of molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound

This compound is a synthetic, cell-permeable molecule designed to induce the degradation of the Cereblon (CRBN) protein.[1][2][3][4][5] CRBN is a crucial component of the CRL4-CRBN E3 ubiquitin ligase complex, which is involved in the ubiquitination of various substrate proteins, marking them for degradation by the proteasome. As a hetero-PROTAC, this compound is composed of a ligand that binds to CRBN and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a chemical linker.[1][2][3][6] This dual-binding capacity allows this compound to bring CRBN into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of CRBN itself.

Mechanism of Action

The primary mechanism of action of this compound is the formation of a ternary complex consisting of this compound, the target protein (CRBN), and the recruited E3 ligase (VHL). This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to CRBN. The polyubiquitinated CRBN is then recognized and degraded by the 26S proteasome.

Quantitative Data

The efficacy of this compound in inducing CRBN degradation has been quantified in cellular assays. The following table summarizes the key quantitative data available.

| Parameter | Cell Line | Concentration | Result | Reference |

| CRBN Degradation | MM1.S | 10 nM | ~80% degradation | [1][4] |

| CRBN Degradation | MM1.S | 100 nM (2h pre-treatment) | Nearly complete degradation | [2][7] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for key experiments involving this compound.

Cell Culture and Treatment

-

Cell Line: MM1.S (multiple myeloma) cells are a commonly used model for studying CRBN-related biology.

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the desired final concentration in the cell culture medium. The TFA salt form of this compound is often used due to its enhanced water solubility and stability.[3]

-

Treatment: For degradation studies, cells are treated with the specified concentrations of this compound for the indicated time periods.

Western Blotting for CRBN Degradation

This protocol is used to quantify the amount of CRBN protein remaining in cells after treatment with this compound.

Rescue of GSPT1 Degradation Assay

This experiment demonstrates the specificity of this compound in degrading CRBN, thereby preventing the CRBN-dependent degradation of other proteins.

-

Background: The compound CC-885 induces the degradation of G1 to S phase transition protein 1 (GSPT1) by recruiting it to the CRBN E3 ligase.

-

Protocol:

-

Pre-treat MM1.S cells with 50 nM of this compound for 2 hours to induce CRBN degradation.[2]

-

Subsequently, treat the cells with CC-885.

-

Lyse the cells and perform Western blotting for GSPT1 to assess its protein levels.

-

-

Expected Outcome: Pre-treatment with this compound is expected to rescue GSPT1 from degradation by CC-885, as the necessary CRBN E3 ligase component has been depleted.[2]

Pomalidomide Cytotoxicity Prevention Assay

This assay illustrates the functional consequence of CRBN degradation by this compound.

-

Background: Pomalidomide is an immunomodulatory drug that exerts its cytotoxic effects in multiple myeloma cells through a CRBN-dependent mechanism.

-

Protocol:

-

Expected Outcome: Pre-treatment with this compound should prevent the cytotoxic effects of Pomalidomide by degrading its target, CRBN.[1][2]

Logical Relationships and Applications

The ability of this compound to selectively degrade CRBN opens up several avenues for research and therapeutic development.

-

Functional Studies of CRBN: By specifically depleting CRBN, this compound serves as a valuable chemical probe to investigate the diverse biological functions of CRBN.

-

Therapeutic Development: In contexts where CRBN is implicated in disease pathology, this compound could serve as a lead compound for developing novel therapeutics.

-

Overcoming Drug Resistance: this compound can be used to study and potentially overcome resistance to CRBN-dependent drugs like immunomodulatory imide drugs (IMiDs).

-

Tool for PROTAC Development: As a well-characterized CRBN degrader, this compound can be used as a reference compound in the development and validation of new PROTACs.

Conclusion

This compound is a powerful tool for studying and manipulating the ubiquitin-proteasome system. Its specific and potent degradation of CRBN provides a clear mechanism of action that can be leveraged for various research and therapeutic purposes. The data and protocols presented in this guide offer a solid foundation for scientists and researchers to incorporate this compound into their studies of CRBN biology and the broader field of targeted protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound TFA salt, 2711006-67-4 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. abmole.com [abmole.com]

- 7. medchemexpress.com [medchemexpress.com]

In-depth Technical Guide: Initial Characterization of the Cereblon Degrader ZXH-4-130

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial characterization of ZXH-4-130, a potent and selective small molecule degrader of the Cereblon (CRBN) protein. This compound operates as a heterobifunctional Proteolysis Targeting Chimera (PROTAC), engaging the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the targeted degradation of CRBN. This document summarizes the key findings from foundational studies, including quantitative data on its degradation activity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, drug discovery, and cancer biology.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are a class of small molecules that facilitate the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. This compound is a hetero-PROTAC designed to selectively degrade Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. The degradation of CRBN itself is a valuable tool for studying the biology of the CRL4-CRBN complex and for developing novel therapeutic strategies. This guide details the initial scientific studies that have characterized the activity and selectivity of this compound.

Mechanism of Action

This compound is a CRBN-VHL compound, meaning it functions by linking CRBN to the VHL E3 ubiquitin ligase.[1][2][3] This induced proximity leads to the polyubiquitination of CRBN by the VHL E3 ligase complex, marking it for degradation by the 26S proteasome. The result is a highly efficient and selective reduction in the cellular levels of CRBN protein.

Caption: Mechanism of action of this compound as a CRBN-VHL hetero-PROTAC.

Quantitative Data

The following tables summarize the quantitative data from the initial characterization studies of this compound.

Table 1: In Vitro Degradation of CRBN

| Cell Line | Concentration | Degradation of CRBN |

| MM1.S | 10 nM | ~80%[1][4] |

Table 2: Functional Assays in MM1.S Cells

| Assay | This compound Pre-treatment | Subsequent Treatment | Result |

| Cytotoxicity Assay | 100 nM for 2 hours | 1 µM Pomalidomide for 96 hours | Significant prevention of Pomalidomide-induced cytotoxicity.[1][2] |

| GSPT1 Degradation Assay | 50 nM for 2 hours | CC-885 (time not specified) | Rescued GSPT1 degradation induced by CC-885.[1][2] |

| CDK9 Activity Assay | 100 nM for 2 hours | THAL-SNS-032 for 6 hours | Nearly complete CRBN degradation, but only partial prevention of THAL-SNS-032's activity against CDK9.[1][2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

-

Cell Lines: MM1.S (multiple myeloma), Kelly (neuroblastoma), SK-N-DZ (neuroblastoma), HEK293T (human embryonic kidney), and MOLT-4 (acute lymphoblastic leukemia) cells were used.

-

Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640 for MM1.S) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis for CRBN Degradation

This protocol outlines the general steps for assessing protein degradation via Western Blot.

Caption: A generalized workflow for Western Blot analysis.

-

Protocol Steps:

-

Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired time.

-

Lysis: Harvest cells and lyse in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration of the lysates using a bicinchoninic acid (BCA) assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for CRBN overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent.

-

Cell Viability Assay

-

Principle: To assess the effect of this compound on pomalidomide-induced cytotoxicity, a cell viability assay such as CellTiter-Glo® or an MTT assay is typically used.

-

Protocol Steps:

-

Cell Seeding: Seed MM1.S cells in a 96-well plate.

-

Pre-treatment: Treat the cells with 100 nM this compound for 2 hours.

-

Co-treatment: Add 1 µM pomalidomide to the wells and incubate for 96 hours.

-

Reagent Addition: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence or absorbance using a plate reader.

-

Analysis: Normalize the results to untreated controls to determine the percentage of viable cells.

-

Quantitative Proteomics

-

Objective: To determine the selectivity of this compound for CRBN degradation across the entire proteome.

-

General Workflow:

-

Cell Treatment: Treat various cell lines (MM1.S, Kelly, SK-N-DZ, HEK293T, MOLT-4) with this compound or a vehicle control.

-

Protein Extraction and Digestion: Extract proteins from the treated cells and digest them into peptides using an enzyme such as trypsin.

-

Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with isobaric TMT reagents for multiplexed analysis.

-

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of proteins across the different treatment conditions. The results are typically visualized using volcano plots to identify proteins that are significantly up- or downregulated.

-

Selectivity Profile

Quantitative proteomic analysis in five different cell lines (MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4) demonstrated that this compound exhibits high selectivity for CRBN degradation.[1] This high degree of selectivity is a critical feature for a chemical probe, as it minimizes off-target effects and allows for a more precise investigation of CRBN biology.

Conclusion

The initial characterization studies of this compound have established it as a potent and selective degrader of CRBN. Its ability to efficiently reduce cellular CRBN levels makes it a valuable tool for studying the diverse functions of the CRL4-CRBN E3 ligase complex. The data and protocols presented in this guide provide a solid foundation for further research into the biological consequences of CRBN degradation and the potential therapeutic applications of CRBN-targeting PROTACs. The high selectivity of this compound underscores its utility as a chemical probe for dissecting CRBN-dependent cellular processes.

References

In Vitro and In Vivo Stability of ZXH-4-130: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the methodologies used to assess the in vitro and in vivo stability of the selective Cereblon (CRBN) degrader, ZXH-4-130. As of the latest literature review, specific quantitative stability and pharmacokinetic data for this compound are not publicly available. Therefore, this guide focuses on the established experimental protocols and theoretical framework for evaluating such a compound, based on the known characteristics of Proteolysis Targeting Chimeras (PROTACs) and CRBN degraders.

Introduction to this compound

This compound is a highly potent and selective degrader of the CRBN protein.[1] It functions as a hetero-bifunctional PROTAC, simultaneously binding to CRBN, an E3 ubiquitin ligase substrate receptor, and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of CRBN. The trifluoroacetate (TFA) salt form of this compound is noted to possess enhanced water solubility and stability.[1] In vitro studies have demonstrated its ability to induce approximately 80% CRBN degradation at a concentration of 10 nM in MM1.S cells and to prevent pomalidomide-induced cytotoxicity.[2]

In Vitro Stability Assessment

The in vitro stability of a drug candidate is a critical parameter that influences its potential for further development. Key assays for evaluating the in vitro stability of a compound like this compound include plasma stability and liver microsomal stability.

Plasma Stability

Objective: To determine the stability of this compound in plasma from different species (e.g., human, mouse, rat) to assess its susceptibility to plasma enzymes like esterases and amidases.

Data Presentation:

| Parameter | Description | Typical Units |

| Half-life (t½) | Time required for the concentration of this compound to decrease by half. | minutes (min) |

| Percent Remaining | Percentage of the initial concentration of this compound remaining at specific time points. | % |

Experimental Protocol:

A detailed experimental workflow for a plasma stability assay is outlined below.

Liver Microsomal Stability

Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).

Data Presentation:

| Parameter | Description | Typical Units |

| Half-life (t½) | Time required for the concentration of this compound to decrease by half in the presence of microsomes. | minutes (min) |

| Intrinsic Clearance (Clint) | A measure of the metabolic activity of the liver towards this compound, independent of blood flow. | µL/min/mg protein |

Experimental Protocol:

The following diagram illustrates the key steps in a liver microsomal stability assay.

In Vivo Stability and Pharmacokinetics

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a living organism.

Objective: To determine the pharmacokinetic profile of this compound in an animal model (e.g., mouse, rat) after administration via a relevant route (e.g., intravenous, oral, or intraperitoneal).

Data Presentation:

| Parameter | Description | Typical Units |

| Cmax | Maximum observed plasma concentration. | ng/mL or µM |

| Tmax | Time to reach Cmax. | hours (h) |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. | ngh/mL or µMh |

| t½ | Elimination half-life. | hours (h) |

| Cl | Clearance, the volume of plasma cleared of the drug per unit time. | mL/h/kg |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | L/kg |

| F% | Bioavailability (for non-intravenous routes), the fraction of the administered dose that reaches systemic circulation. | % |

Experimental Protocol:

A generalized workflow for an in vivo pharmacokinetic study is depicted below.

Signaling Pathway: CRBN-Mediated Protein Degradation

This compound, as a PROTAC, hijacks the ubiquitin-proteasome system to induce the degradation of its target protein, CRBN. The general mechanism is illustrated in the following signaling pathway diagram.

Conclusion

While specific experimental data on the in vitro and in vivo stability of this compound are not currently in the public domain, this guide provides a comprehensive framework for the evaluation of this and other PROTAC molecules. The described protocols for plasma stability, microsomal stability, and in vivo pharmacokinetic studies are standard in the field of drug discovery and are essential for characterizing the ADME properties of novel chemical entities. Understanding these parameters is crucial for the rational design and development of effective and safe therapeutic agents. Further research and publication of data for this compound will be necessary to fully elucidate its stability profile and clinical potential.

References

The Therapeutic Potential of CRBN Degradation by ZXH-4-130: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase, has emerged as a pivotal target in therapeutic development, particularly in the realm of targeted protein degradation. The development of small molecules that can modulate CRBN activity offers a promising avenue for treating various diseases, including cancer. This technical guide provides an in-depth overview of ZXH-4-130, a potent and selective hetero-PROTAC (Proteolysis Targeting Chimera) that induces the degradation of CRBN. By recruiting the von Hippel-Lindau (VHL) E3 ligase, this compound effectively marks CRBN for proteasomal degradation. This guide will detail the mechanism of action of this compound, its quantitative effects on CRBN levels in various cell lines, and its potential therapeutic applications as a tool to probe CRBN biology and to counteract the effects of CRBN-dependent molecular glues.

Introduction to Cereblon (CRBN) and Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is a fundamental cellular process for protein degradation and homeostasis. Targeted protein degradation (TPD) is a therapeutic modality that harnesses the UPS to selectively eliminate disease-causing proteins. PROTACs are bifunctional molecules that facilitate the ubiquitination and subsequent degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

CRBN is a well-studied E3 ligase substrate receptor that is hijacked by a class of small molecules known as immunomodulatory drugs (IMiDs) and other molecular glues to induce the degradation of specific "neosubstrate" proteins, many of which are implicated in cancer pathogenesis. The development of molecules that can degrade CRBN itself, such as this compound, provides a powerful tool to study CRBN-dependent processes and offers a potential strategy to overcome resistance to CRBN-based degraders.

This compound: A Selective CRBN Degrader

This compound is a hetero-PROTAC composed of a ligand that binds to CRBN and another ligand that recruits the VHL E3 ubiquitin ligase, connected by a chemical linker. This ternary complex formation between CRBN, this compound, and VHL leads to the polyubiquitination of CRBN and its subsequent degradation by the proteasome.

Mechanism of Action

The mechanism of action for this compound-mediated CRBN degradation is a multi-step process that leverages the cell's own protein disposal machinery.

Caption: Mechanism of this compound-induced CRBN degradation.

Quantitative Data on CRBN Degradation by this compound

The efficacy of this compound in degrading CRBN has been evaluated across multiple human cell lines. The following tables summarize the key quantitative parameters, including DC50 (concentration for 50% degradation) and Dmax (maximum degradation). This data is primarily derived from the foundational study by Powell et al. (2021).[1][2]

Table 1: In Vitro Degradation of CRBN by this compound

| Cell Line | Description | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| MM1.S | Multiple Myeloma | ~10 | >80 | 6 |

| Kelly | Neuroblastoma | Not Reported | >80 | 6 |

| SK-N-DZ | Neuroblastoma | Not Reported | >80 | 6 |

| HEK293T | Human Embryonic Kidney | Not Reported | >80 | 6 |

| MOLT-4 | Acute Lymphoblastic Leukemia | Not Reported | >90 | 6 |

Note: Precise DC50 values for all cell lines were not explicitly stated in the primary literature, but potent degradation was observed at low nanomolar concentrations.

Table 2: Selectivity Profile of this compound

Quantitative proteomics was employed to assess the selectivity of this compound. In these studies, this compound demonstrated high selectivity for CRBN degradation with minimal off-target effects on other proteins at effective concentrations.[1]

| Cell Line | Concentration | Treatment Time (h) | Significantly Downregulated Proteins |

| MM1.S | 50 nM | 6 | CRBN |

| MOLT-4 | 50 nM | 6 | CRBN |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture

-

Cell Lines: MM1.S, Kelly, SK-N-DZ, HEK293T, and MOLT-4 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis for CRBN Degradation

This protocol is for assessing the dose-dependent degradation of CRBN by this compound.

Caption: Workflow for Western Blot analysis of CRBN degradation.

-

Cell Seeding: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate.

-

Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 6 hours. Include a DMSO-treated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against CRBN (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., Vinculin).

Quantitative Proteomics

-

Sample Preparation: Treat cells (e.g., MM1.S or MOLT-4) with 50 nM this compound or DMSO for 6 hours. Harvest and lyse cells.

-

Protein Digestion: Reduce, alkylate, and digest proteins with trypsin.

-

TMT Labeling: Label peptides with tandem mass tags (TMT) for multiplexed analysis.

-

LC-MS/MS Analysis: Analyze labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify proteins using a proteomics software suite (e.g., Proteome Discoverer). Normalize protein abundance and perform statistical analysis to identify significantly regulated proteins.

Potential Therapeutic Applications

The primary application of this compound is as a chemical probe to study the biological functions of CRBN. By selectively degrading CRBN, researchers can investigate the downstream consequences and elucidate CRBN-dependent signaling pathways.

Elucidating CRBN Biology

Degradation of CRBN by this compound can be used to:

-

Identify novel CRBN substrates.

-

Understand the role of CRBN in normal cellular processes and in disease states.

-

Validate CRBN as a therapeutic target.

Overcoming Drug Resistance

IMiDs and other molecular glues that rely on CRBN to induce the degradation of neosubstrates can become ineffective if cancer cells develop resistance, for instance, through mutations in CRBN. While this compound would not directly treat such a cancer, it is an invaluable tool to study the mechanisms of resistance.

Combination Therapies

By understanding the pathways affected by CRBN degradation, there is a potential to identify synergistic combination therapies. For example, if CRBN degradation sensitizes cells to a particular class of drugs, a combination approach could be explored.

Rescue of Neosubstrate Degradation

A key experimental application of this compound is to demonstrate the CRBN-dependency of other degraders. Pre-treatment of cells with this compound to deplete CRBN can "rescue" the degradation of neosubstrates targeted by molecules like pomalidomide or CC-885.[1][3]

Caption: Logical flow of a neosubstrate rescue experiment.

Conclusion

This compound is a highly potent and selective CRBN degrader that serves as an invaluable tool for the scientific community. Its ability to induce rapid and specific degradation of CRBN allows for a detailed investigation of CRBN biology and its role in health and disease. While its direct therapeutic applications are still under investigation, its utility as a chemical probe to understand the mechanisms of CRBN-targeted therapies and to explore new therapeutic strategies is undeniable. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering a foundation for researchers to utilize this powerful molecule in their studies.

References

Methodological & Application

Application Notes and Protocols for ZXH-4-130 Mediated CRBN Degradation in MM1.S Cells

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ZXH-4-130 is a potent and selective hetero-PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cereblon (CRBN). It functions by forming a ternary complex between CRBN and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of CRBN.[1] These application notes provide detailed protocols for the treatment of the multiple myeloma cell line MM1.S with this compound and the subsequent analysis of CRBN degradation.

Data Presentation

The following tables summarize the quantitative data for the use of this compound in MM1.S cells to induce CRBN degradation.

Table 1: Recommended Treatment Conditions for CRBN Degradation in MM1.S Cells

| Parameter | Value | Reference |

| Cell Line | MM1.S | [1] |

| Compound | This compound | [1] |

| Working Concentration | 10 nM - 100 nM | [1][2] |

| Incubation Time | 2 - 8 hours | [1] |

| Vehicle Control | DMSO | [1] |

Table 2: Observed CRBN Degradation with this compound in MM1.S Cells

| Concentration | Incubation Time | CRBN Degradation | Analytical Method | Reference |

| 10 nM | 4 hours | ~80% | Western Blot | [1] |

| 50 nM | 2 - 8 hours | Potent Degradation | Western Blot | [1] |

| 50 nM | 6 hours | High Selectivity for CRBN | Quantitative Proteomics | [1] |

| 100 nM | 2 hours (pre-treatment) | Nearly Complete | Not Specified | [2][3] |

Experimental Protocols

MM1.S Cell Culture

MM1.S is a human B lymphoblast cell line derived from a patient with multiple myeloma. These cells grow in suspension.

Materials:

-

MM1.S cells (e.g., ATCC® CRL-2974™)

-

RPMI-1640 Medium (e.g., ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Sterile cell culture flasks (T-75)

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Prepare complete growth medium by supplementing RPMI-1640 medium with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Culture MM1.S cells in T-75 flasks with the complete growth medium.

-

Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.

-

Split the culture every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh complete growth medium at the desired seeding density.

Treatment of MM1.S Cells with this compound

Materials:

-

MM1.S cells in logarithmic growth phase

-

This compound

-

DMSO (vehicle control)

-

Complete growth medium

-

6-well or 12-well cell culture plates

-

Hemocytometer or automated cell counter

Protocol:

-

Seed MM1.S cells in 6-well or 12-well plates at a density of approximately 5 x 10⁵ cells/mL in complete growth medium.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in complete growth medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO.

-

Add the diluted this compound or vehicle control to the corresponding wells.

-

Incubate the cells for the desired time period (e.g., 2, 4, 6, or 8 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, harvest the cells by centrifugation for subsequent analysis.

Analysis of CRBN Degradation by Western Blot

Materials:

-

Harvested MM1.S cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-CRBN antibody

-

Mouse anti-VHL antibody

-

Loading control antibody (e.g., anti-Vinculin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis: Resuspend the cell pellet in ice-cold RIPA buffer. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-CRBN, anti-VHL, and loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the CRBN and VHL signals to the loading control.

Analysis of CRBN Degradation by Quantitative Proteomics

For a comprehensive and unbiased analysis of protein degradation, a quantitative proteomics approach such as TMT-based or label-free quantification can be employed.

Protocol Outline:

-

Sample Preparation:

-

Treat MM1.S cells with this compound or vehicle control as described in section 2.

-

Harvest and wash the cell pellets.

-

Lyse the cells and denature the proteins.

-

Reduce, alkylate, and digest the proteins (e.g., with trypsin).

-

For TMT-based proteomics, label the resulting peptides with tandem mass tags.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry.

-

-

Data Analysis:

-

Identify and quantify the proteins using appropriate software (e.g., MaxQuant, Proteome Discoverer).

-

Normalize the protein abundance data.

-

Perform statistical analysis to identify proteins that are significantly downregulated upon this compound treatment.

-

Mandatory Visualizations

Caption: Mechanism of this compound-mediated CRBN degradation.

Caption: Experimental workflow for CRBN degradation analysis.

References

Application Note: Elucidating Pomalidomide's Mechanism of Action using the CRBN Degrader ZXH-4-130

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pomalidomide is a third-generation immunomodulatory drug (IMiD) approved for the treatment of multiple myeloma (MM).[1][2] Its therapeutic effects are mediated through its binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[3][4][5] This binding event re-targets the E3 ligase to ubiquitinate and subsequently induce the proteasomal degradation of specific "neosubstrate" proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7] The degradation of these factors, which are critical for myeloma cell survival, leads to the drug's anti-tumor effects.[3][5]

ZXH-4-130 is a potent and selective chemical probe designed to induce the degradation of CRBN itself.[8][9] It functions as a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule that links a CRBN-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[8][9][10] This action results in the ubiquitination and proteasomal degradation of CRBN.

This application note provides detailed protocols for using this compound as a tool to validate the CRBN-dependent cytotoxicity of pomalidomide. By specifically depleting cellular CRBN levels prior to drug exposure, researchers can effectively block the mechanism of pomalidomide, thereby rescuing cells from its cytotoxic effects. This approach provides a robust method for mechanism-of-action studies and for investigating potential resistance pathways.

Mechanism of Action & Experimental Logic

Pomalidomide's cytotoxicity is contingent upon the presence of CRBN.[3] By forming a ternary complex with CRBN and neosubstrates like Ikaros, pomalidomide acts as a "molecular glue" to induce their degradation.[11][12] this compound hijacks the ubiquitin-proteasome system to eliminate CRBN. Therefore, pre-treatment of cells with this compound removes the primary target of pomalidomide, preventing neosubstrate degradation and abrogating the downstream cytotoxic effects.

Experimental Protocols

Protocol 1: Cell Viability Assay to Measure Rescue from Pomalidomide Cytotoxicity

This protocol determines the extent to which CRBN degradation by this compound can rescue multiple myeloma cells from pomalidomide-induced death.

Materials:

-

Multiple Myeloma cell line (e.g., MM1.S)

-

RPMI-1640 medium with 10% FBS

-

Pomalidomide (Stock in DMSO)

-

This compound (Stock in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed MM1.S cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 80 µL of culture medium.[13]

-

Pre-treatment: Prepare 5X working solutions of this compound and vehicle (DMSO) in culture medium. Add 20 µL to the appropriate wells for a final concentration of 100 nM this compound.[8] The four experimental groups should be: Vehicle, Pomalidomide only, this compound only, and this compound + Pomalidomide.

-

Incubation 1: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.[8]

-

Pomalidomide Treatment: Prepare 5X working solutions of pomalidomide in culture medium. Add 25 µL to the appropriate wells for a final concentration of 1 µM pomalidomide.[8] Add vehicle to the control and "this compound only" wells.

-

Incubation 2: Incubate the plate for 96 hours at 37°C in a 5% CO2 incubator.[8]

-

Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.[14]

-

Measurement: Mix contents on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal. Measure luminescence with a plate reader.[14]

-

Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells (set to 100% viability).

Expected Quantitative Data:

| Treatment Group | Pomalidomide (1 µM) | This compound (100 nM) Pre-treatment | Expected Cell Viability (%) |

| 1 (Vehicle Control) | - | - | 100% |

| 2 (Pomalidomide Only) | + | - | ~30-40% |

| 3 (this compound Only) | - | + | ~95-100% |

| 4 (Rescue) | + | + | ~85-95% |

Protocol 2: Western Blot Analysis of CRBN and Neosubstrate Levels

This protocol confirms the degradation of CRBN by this compound and the subsequent prevention of pomalidomide-induced Ikaros/Aiolos degradation.

Materials:

-

MM1.S cells and culture reagents

-

6-well plates

-

Pomalidomide and this compound

-

RIPA lysis buffer with protease/phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and transfer system

-

PVDF membrane

-

Primary Antibodies: Rabbit anti-CRBN, Rabbit anti-Ikaros (IKZF1), Rabbit anti-Aiolos (IKZF3), Mouse anti-GAPDH or β-actin.

-

HRP-conjugated secondary antibodies (anti-Rabbit, anti-Mouse)

-

ECL chemiluminescence substrate and imaging system

Procedure:

-

Cell Treatment: Seed MM1.S cells in 6-well plates and treat with compounds as described in Protocol 1. Use appropriate time points for degradation (e.g., 2-hour this compound pre-treatment followed by 6, 12, or 24 hours of pomalidomide treatment).

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.[15] Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run the gel, and transfer proteins to a PVDF membrane.[6]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody (e.g., anti-CRBN, 1:1000) overnight at 4°C.[16]

-

Wash with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash thoroughly with TBST.

-

-

Detection: Apply ECL substrate and image the blot using a chemiluminescence imager.[6]

-

Analysis: Quantify band intensities using software like ImageJ. Normalize target protein bands to the loading control. The membrane can be stripped and re-probed for other targets.

Expected Quantitative Data Summary:

| Treatment Group | CRBN Level | Ikaros/Aiolos Level |

| 1 (Vehicle Control) | 100% | 100% |

| 2 (Pomalidomide Only) | ~100% | < 20% |

| 3 (this compound Only) | < 20% | ~100% |

| 4 (Rescue) | < 20% | ~100% |

Protocol 3: Apoptosis Analysis by Annexin V/PI Staining

This protocol quantifies the percentage of apoptotic cells in response to treatment, confirming that the rescue effect observed in the viability assay is due to a blockage of programmed cell death.

Materials:

-

Treated cells from 6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow Cytometer

Procedure:

-

Cell Treatment: Treat cells in 6-well plates as described in Protocol 1 for 48 or 72 hours.

-

Cell Harvesting: Collect all cells, including floating cells from the supernatant and adherent cells, by centrifugation.[17]

-

Washing: Wash the cell pellet twice with cold PBS.[17]

-

Staining:

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17]

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Expected Quantitative Data:

| Treatment Group | Pomalidomide | This compound Pre-treatment | Expected Apoptotic Cells (%) (Early + Late) |

| 1 (Vehicle Control) | - | - | < 5% |

| 2 (Pomalidomide Only) | + | - | > 50% |

| 3 (this compound Only) | - | + | < 5% |

| 4 (Rescue) | + | + | ~5-10% |

Conclusion

The CRBN degrader this compound serves as an invaluable chemical tool for dissecting the mechanism of action of pomalidomide and other IMiDs. The protocols outlined here provide a clear framework for demonstrating that pomalidomide's cytotoxicity is mechanistically dependent on the presence of its target protein, CRBN. The rescue from cell death, prevention of neosubstrate degradation, and blockage of apoptosis upon CRBN depletion provide conclusive evidence for this pathway. This experimental paradigm is broadly applicable for validating the targets of other molecular glue degraders and PROTACs in drug discovery and chemical biology.

References

- 1. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. abmole.com [abmole.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Application Notes and Protocols for GSPT1 Degradation Rescue Using ZXH-4-130

For Researchers, Scientists, and Drug Development Professionals

Introduction

G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a critical component of the translation termination complex, playing a pivotal role in protein synthesis.[1] Its targeted degradation has emerged as a promising therapeutic strategy in oncology, particularly in cancers reliant on high rates of protein synthesis.[1] Small molecule degraders, such as molecular glues and proteolysis-targeting chimeras (PROTACs), can induce the degradation of GSPT1 by hijacking the cell's ubiquitin-proteasome system.[1][2] This is often mediated through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1]

ZXH-4-130 is a potent and selective hetero-PROTAC that induces the degradation of CRBN itself.[3][4] By degrading CRBN, this compound can be utilized as a tool to "rescue" the degradation of proteins, such as GSPT1, that are targeted by CRBN-dependent degraders. This application note provides a detailed experimental guide for utilizing this compound to rescue GSPT1 degradation induced by CRBN-recruiting degraders like CC-885.

Principle of the Rescue Experiment

The rescue of GSPT1 degradation by this compound is based on the targeted degradation of the E3 ligase component, CRBN. GSPT1 degraders like CC-885 function by forming a ternary complex between GSPT1 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1.[5] this compound, a CRBN degrader, removes CRBN from the cellular environment. In the absence of CRBN, the GSPT1 degrader cannot form the necessary ternary complex, thus preventing the ubiquitination and degradation of GSPT1. This experimental setup can be used to confirm the CRBN-dependency of a GSPT1 degrader's activity.

Data Presentation

Table 1: Potency of this compound as a CRBN Degrader

| Compound | Cell Line | Concentration for ~80% Degradation | Reference |

| This compound | MM1.S | 10 nM | [3] |

Table 2: Experimental Conditions for GSPT1 Degradation Rescue

| Rescue Compound | GSPT1 Degrader | Cell Line | Pre-treatment Concentration | Pre-treatment Time | GSPT1 Degrader Treatment | Result | Reference |

| This compound | CC-885 | MM1.S | 50 nM | 2 hours | Not specified | Rescue of GSPT1 degradation | [2][4] |

Experimental Protocols

Materials and Reagents

-

Cell Line: MM1.S (multiple myeloma) or other relevant cell line expressing GSPT1 and CRBN.

-

Compounds:

-

This compound (CRBN Degrader)

-

CC-885 (or other CRBN-dependent GSPT1 degrader)

-

DMSO (Vehicle control)

-

-

Cell Culture:

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

-

Western Blotting:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-GSPT1, anti-CRBN, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Protocol 1: GSPT1 Degradation Rescue Assay

This protocol details the steps to assess the ability of this compound to rescue GSPT1 degradation induced by a CRBN-dependent degrader.

-

Cell Seeding:

-

Seed MM1.S cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment.

-

-

This compound Pre-treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with 50 nM this compound or an equivalent volume of DMSO (vehicle control) for 2 hours.

-

-

GSPT1 Degrader Treatment:

-

Following the 2-hour pre-treatment, add the GSPT1 degrader (e.g., CC-885) at the desired concentration to the wells already containing this compound or DMSO.

-

Incubate for a time period known to induce GSPT1 degradation (e.g., 4-24 hours).

-

-

Cell Lysis:

-

After the treatment period, harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blot Analysis:

-

Perform western blotting as described in Protocol 2 to analyze the protein levels of GSPT1, CRBN, and a loading control.

-

Protocol 2: Western Blotting for GSPT1 and CRBN Levels

-

Sample Preparation:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies against GSPT1, CRBN, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the GSPT1 and CRBN band intensities to the loading control.

-